molecular formula C12H19N5O B6644895 5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol

5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol

Cat. No.: B6644895
M. Wt: 249.31 g/mol
InChI Key: SVBURKSCAONRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol, also known as MPMP, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. This compound has also been shown to bind to the GABA-A receptor, a receptor involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, leading to reduced inflammation. In addition, this compound has been shown to have a neuroprotective effect, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol is its versatility in scientific research. It can be used in a wide range of experiments due to its diverse range of applications. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are several future directions for the study of 5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol. One area of research is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the study of the toxicity and safety of this compound. Further studies are also needed to determine the optimal dosage and administration of this compound for various applications. Finally, the development of new synthesis methods for this compound may lead to improved yield and purity, making it more suitable for large-scale production.

Synthesis Methods

The synthesis of 5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol involves the reaction of 5-amino-1-pentanol with 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid in the presence of a coupling agent. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to achieve high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol has been extensively studied for its potential applications in various scientific fields. It has been shown to have antitumor activity, antimicrobial activity, and anti-inflammatory activity. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

5-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-10-8-11(16(2)6-4-3-5-7-18)17-12(15-10)13-9-14-17/h8-9,18H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBURKSCAONRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N(C)CCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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